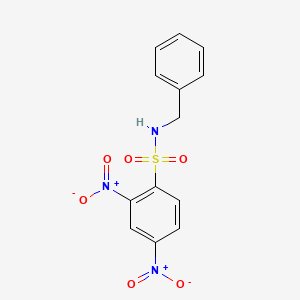

N-Benzyl-2,4-dinitrobenzenesulfonamide

Description

Contextual Significance within Sulfonamide Chemistry

Within the broader class of sulfonamides, N-Benzyl-2,4-dinitrobenzenesulfonamide holds particular significance due to the powerful electron-withdrawing capacity of its two nitro groups. researchgate.net This feature dramatically increases the electrophilicity of the sulfur atom and acidifies the sulfonamide N-H proton, making it readily deprotonated. This increased acidity facilitates reactions such as N-alkylation. The resulting S-N bond in the N,N-disubstituted sulfonamide is significantly weakened, rendering the 2,4-dinitrobenzenesulfonyl (DNs) group an excellent leaving group.

This reactivity profile distinguishes it from other common sulfonamide-based protecting groups, such as the tosyl (p-toluenesulfonyl) or nosyl (2-nitrobenzenesulfonyl) groups. tcichemicals.com The DNs group can be cleaved under exceptionally mild conditions, typically through nucleophilic aromatic substitution initiated by a thiol, such as mercaptoethanol or thiophenol. researchgate.netresearchgate.net This orthogonality allows for selective deprotection in the presence of other protecting groups, a crucial advantage in multi-step complex molecule synthesis. researchgate.net For instance, the 2,4-dinitrobenzenesulfonamide (B1250028) group can be selectively removed with a thiol alone, while the related 2-nitrobenzenesulfonamide (B48108) group requires a thiol and a base for cleavage. researchgate.netresearchgate.net

Overview of Research Trajectories for this compound

Research involving this compound and its parent functional group has primarily focused on its application as a strategic tool in organic synthesis.

One major research trajectory is its use as a protecting group for primary amines. The "Ns strategy," which more broadly involves nitrobenzenesulfonamides, provides a reliable method for the synthesis of secondary amines from primary amines. tcichemicals.com A primary amine is first reacted with 2,4-dinitrobenzenesulfonyl chloride to form the sulfonamide, which is then alkylated. The subsequent facile removal of the DNs group with a thiol affords the desired secondary amine in high yield. researchgate.nettcichemicals.com

Another significant area of research explores the use of the 2,4-dinitrobenzenesulfonamide (DNsNH) group as a directing group in stereoselective reactions. In carbohydrate chemistry, a DNsNH group at the C-2 position of a glycosyl donor has been shown to direct Sₙ2-like glycosylation, leading to the efficient construction of β-D-gluco- and galactosaminosyl linkages. nih.gov This method is applicable to a wide range of nucleophiles and the DNsNH group can be conveniently converted to the more common acetamido (AcNH) group under mild conditions. nih.gov

A more recent line of investigation has identified this compound as a thiol-activated source of sulfur dioxide (SO₂). sigmaaldrich.com The compound is stable on its own but reacts with thiols like cysteine to release SO₂. sigmaaldrich.com This property positions it as a potential "pro-drug" for delivering SO₂ in biological contexts for research purposes. google.com

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,4-dinitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O6S/c17-15(18)11-6-7-13(12(8-11)16(19)20)23(21,22)14-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHQYTSLQZPZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57620-22-1 | |

| Record name | 57620-22-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzyl 2,4 Dinitrobenzenesulfonamide and Its Derivatives

Classical and Contemporary Synthetic Routes to Sulfonamides

The formation of the sulfur-nitrogen bond is a cornerstone of sulfonamide synthesis. Traditional methods often rely on the high reactivity of sulfonyl halides, while modern approaches seek milder and more efficient alternatives.

The most conventional method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of N-benzyl-2,4-dinitrobenzenesulfonamide, this involves the reaction of 2,4-dinitrobenzenesulfonyl chloride with benzylamine (B48309). This reaction, often referred to as a Schotten-Baumann reaction, typically proceeds by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. fishersci.co.uk The process releases hydrochloric acid (HCl), which is typically neutralized by an added base to drive the reaction to completion. reddit.com

The general protocol involves dissolving the amine in a suitable solvent, often with a base like pyridine (B92270) or triethylamine, and then adding the sulfonyl chloride. fishersci.co.uk The high reactivity of the 2,4-dinitrobenzenesulfonyl chloride, enhanced by the electron-withdrawing nitro groups, facilitates this transformation. tcichemicals.comsemanticscholar.org While effective, this method has drawbacks, including the use of moisture-sensitive and often unstable sulfonyl chlorides and the stoichiometric generation of waste byproducts. ionike.comacs.org

A typical two-step synthesis involves first treating the sulfonyl chloride with a primary amine to create the primary sulfonamide, which is then subsequently alkylated. nsf.gov However, one-pot syntheses directly reacting the sulfonyl chloride with the desired amine are also common. nsf.gov

A contemporary, fluorine-free alternative to the use of sulfonyl chlorides is the Sulfur-Phenolate Exchange (SuPhenEx) reaction. nih.govacs.org This method provides a mild, fast, and high-yielding route to sulfonamides at room temperature. nih.govacs.orgnih.gov The strategy employs stable and easy-to-handle starting materials, such as 4-nitrophenyl sulfonates, where the p-nitrophenolate moiety serves as an excellent leaving group. nih.govwur.nl

This approach avoids the need for harsh conditions or rigorous drying, with reaction times often being shorter than conventional methods. nih.govacs.orgwur.nl The SuPhenEx reaction has been shown to be effective for a wide array of amines, including aliphatic, linear, and cyclic amines, as well as anilines. nih.govnih.gov The resulting sulfonamide products exhibit high stability under the reaction conditions, preventing degradation. nih.govacs.org This methodology represents an efficient and environmentally conscious alternative to classical routes, aligning with green chemistry principles by avoiding fluorine-containing chemicals. nih.govwur.nl

N-Alkylation Approaches to N-Benzyl Sulfonamides

An alternative synthetic pathway involves the formation of the N-benzyl bond after the sulfonamide group is already in place. This is achieved by the N-alkylation of a primary sulfonamide, such as 2,4-dinitrobenzenesulfonamide (B1250028).

The use of alcohols as alkylating agents is an attractive and atom-economical method for N-alkylation, as it generates only water as a byproduct. ionike.comdicp.ac.cn This transformation is typically facilitated by transition-metal catalysts, which operate through distinct mechanistic pathways. ionike.comdicp.ac.cn

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology is a powerful strategy for the N-alkylation of sulfonamides using alcohols. dicp.ac.cnorganic-chemistry.org This process avoids the use of toxic alkylating agents like alkyl halides and the generation of unwanted byproducts. acs.org The general mechanism involves three key steps:

The transition-metal catalyst temporarily "borrows" hydrogen from the alcohol (e.g., benzyl (B1604629) alcohol), oxidizing it to the corresponding aldehyde (benzaldehyde). dicp.ac.cn

The aldehyde undergoes condensation with the primary sulfonamide to form an imine intermediate. dicp.ac.cn

The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated sulfonamide product. dicp.ac.cn

A variety of precious and earth-abundant metal catalysts have been developed for this purpose. acs.org Ruthenium, iridium, manganese, and iron complexes have all proven effective. ionike.comacs.orgorganic-chemistry.orgdiva-portal.org For instance, ruthenium catalysts like [Ru(p-cymene)Cl₂]₂ combined with bidentate phosphine (B1218219) ligands can efficiently alkylate primary sulfonamides. organic-chemistry.orgacs.orgnih.gov Similarly, iron(II) chloride has been used to catalyze the coupling of sulfonamides with benzylic alcohols with high selectivity. ionike.com Manganese-based pincer catalysts also enable the mono-N-alkylation of a diverse range of sulfonamides with both benzylic and aliphatic alcohols in excellent yields. acs.org

Table 1: Examples of Transition-Metal Catalyzed N-Alkylation of Sulfonamides with Alcohols via Borrowing Hydrogen

| Catalyst System | Sulfonamide | Alcohol | Yield | Reference |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / dppf | p-Toluenesulfonamide | Benzyl alcohol | 95% | organic-chemistry.org |

| FeCl₂ / K₂CO₃ | p-Toluenesulfonamide | Benzyl alcohol | >90% | ionike.com |

| Mn(I) PNP pincer complex | p-Toluenesulfonamide | Benzyl alcohol | 86% | acs.org |

| [Cp*IrCl₂]₂ / t-BuOK | p-Toluenesulfonamide | Benzyl alcohol | Good to Excellent | nih.gov |

| Cu(OAc)₂ / K₂CO₃ | p-Toluenesulfonamide | Benzyl alcohol | >90% | ionike.com |

A different mechanistic route for N-alkylation involves the formation of a carbocation intermediate. This pathway is particularly relevant when using secondary benzylic alcohols and strong Lewis acid catalysts such as iron(III) chloride (FeCl₃), molybdenum(V) chloride (MoCl₅), or bismuth(III) triflate (Bi(OTf)₃). ionike.com

In this mechanism, the Lewis acid coordinates to the hydroxyl group of the alcohol, facilitating its departure as a water molecule and generating a stabilized benzylic carbocation. The weakly nucleophilic sulfonamide then attacks this carbocation to form the N-C bond. nsf.gov This approach is distinct from the borrowing hydrogen pathway as it does not involve a redox cycle on the metal center or the formation of an aldehyde intermediate. ionike.com While effective, the use of strong Lewis acids can sometimes make reaction control and product purification more challenging. ionike.com

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful and widely utilized method for the N-alkylation of sulfonamides, including 2,4-dinitrobenzenesulfonamides. researchgate.netnih.gov This reaction facilitates the formation of a carbon-nitrogen bond by coupling a primary or secondary sulfonamide with an alcohol under mild, dehydrative conditions. nih.gov The process is renowned for its reliability and stereospecificity, typically proceeding with a complete inversion of configuration at the alcohol's stereocenter. nih.gov

The reaction involves the activation of the alcohol (e.g., benzyl alcohol) with a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govcommonorganicchemistry.com The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the deprotonated sulfonamide. The acidity of the N-H bond in 2,4-dinitrobenzenesulfonamide makes it an excellent nucleophile for this transformation. commonorganicchemistry.com This methodology has been successfully applied to prepare a variety of N,N-disubstituted sulfonamides in excellent yields. researchgate.net

Table 1: Typical Reagents for Mitsunobu N-Alkylation of Sulfonamides

| Reagent Type | Examples | Role in Reaction |

| Pronucleophile | 2,4-Dinitrobenzenesulfonamide | Nitrogen source |

| Alcohol | Benzyl alcohol | Alkylating agent |

| Phosphine | Triphenylphosphine (PPh₃) | Reducing agent / Activator |

| Azodicarboxylate | DEAD, DIAD | Oxidizing agent / Activator |

| Solvent | Tetrahydrofuran (THF) | Reaction medium |

This method is a key component of the Fukuyama-Mitsunobu alkylation strategy, which has proven effective for the synthesis of complex amines and has been adapted for use in solid-phase synthesis. researchgate.net

Reductive Amination Pathways for N-Benzyl Moiety Introduction

Reductive amination represents an alternative and highly practical approach for introducing the N-benzyl group. ias.ac.in This method typically involves the condensation of a primary sulfonamide (like 2,4-dinitrobenzenesulfonamide) with an aldehyde (benzaldehyde) to form an intermediate N-sulfonylimine. This intermediate is then reduced in situ to the desired N-benzyl sulfonamide. ias.ac.in

A key advantage of this pathway is the wide availability of aldehydes and the use of mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used for the reduction step. ias.ac.inorgsyn.org The process can often be performed as a "one-pot" reaction, where the sulfonamide, aldehyde, and reducing agent are combined, simplifying the synthetic procedure. ias.ac.in To drive the initial imine formation, which is a condensation reaction, drying agents may be employed to remove the water formed as a byproduct. researchgate.net

Table 2: General Scheme for Reductive Amination

| Step | Reactants | Intermediate/Product |

| 1. Condensation | 2,4-Dinitrobenzenesulfonamide + Benzaldehyde | N-(Phenylmethylene)-2,4-dinitrobenzenesulfonamide (N-Sulfonylimine) |

| 2. Reduction | N-Sulfonylimine + Reducing Agent (e.g., NaBH₄) | This compound |

This synthetic route is a cornerstone in the preparation of secondary amines and their derivatives due to its operational simplicity and versatility. tcichemicals.comias.ac.in

Solid-Phase Synthesis Applications

The principles of N-benzyl sulfonamide synthesis have been successfully translated to solid-phase synthesis (SPS), enabling the rapid generation of libraries of related compounds. nih.gov In a typical solid-phase approach, a suitable starting material is anchored to a polymer resin. The subsequent chemical transformations, including sulfonylation and N-alkylation, are carried out on the resin-bound substrate. soton.ac.uk

For instance, a primary amine can be attached to the solid support via reductive amination. This resin-bound amine can then be reacted with 2,4-dinitrobenzenesulfonyl chloride to form the sulfonamide. The subsequent N-alkylation to introduce the benzyl group can be achieved using methods like the Mitsunobu reaction. researchgate.net One of the major advantages of SPS is the simplification of purification; excess reagents and byproducts are removed by simple filtration and washing of the resin. The final this compound derivative is then cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA). This high-throughput approach has been used to construct libraries of benzylamine-derived sulfonamides. nih.gov

Stereoselective Synthesis of this compound Congeners

Achieving stereocontrol in the synthesis of this compound congeners is critical when the biological activity of the target molecules is dependent on their three-dimensional structure. A primary strategy for introducing stereocenters is through the use of the Mitsunobu reaction with a chiral secondary alcohol. nih.gov As the reaction proceeds with inversion of stereochemistry at the alcohol's chiral center, it provides a predictable and highly stereoselective route to chiral N-alkylated sulfonamides. nih.gov

For example, reacting 2,4-dinitrobenzenesulfonamide with a chiral (R)-1-phenylethanol under Mitsunobu conditions would predictably yield the corresponding (S)-N-(1-phenylethyl)-2,4-dinitrobenzenesulfonamide. This stereoinvertive feature is a panoramic characteristic of the Mitsunobu reaction. nih.gov

Alternatively, stereochemistry can be introduced by starting with a chiral primary amine. The amine is first benzylated and then reacted with 2,4-dinitrobenzenesulfonyl chloride. This sequence preserves the original stereocenter of the amine. The synthesis of various N-benzylbenzenesulfonamide derivatives has been accomplished using chiral starting materials to produce enantiomerically specific products. nsf.gov These strategies are essential for exploring the structure-activity relationships of chiral sulfonamides.

Reactivity and Mechanistic Investigations of N Benzyl 2,4 Dinitrobenzenesulfonamide

Nucleophilic Aromatic Substitution Reactions

The presence of two strongly electron-withdrawing nitro groups on the aromatic ring activates N-Benzyl-2,4-dinitrobenzenesulfonamide towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its chemical behavior, particularly in its interaction with nucleophiles like thiols.

The reaction of this compound with thiols, such as the biologically relevant amino acid cysteine, is a well-documented process that proceeds via a nucleophilic aromatic substitution mechanism. whiterose.ac.uknih.gov The initial and rate-determining step involves the attack of a nucleophile, in this case, a thiolate anion (RS⁻), on one of the carbon atoms of the electron-deficient dinitrophenyl ring. nih.gov This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, non-aromatic anionic intermediate. nih.gov

This specific type of intermediate, formed between an electron-poor arene and a nucleophile, is known as a Meisenheimer complex. wikipedia.orgchemeurope.com The negative charge of the Meisenheimer complex is delocalized across the ring and, significantly, onto the oxygen atoms of the two nitro groups, which provides substantial stabilization. wikipedia.org The formation of these stable intermediates is characteristic of nucleophilic substitution on polynitro aromatic compounds. nih.gov In the case of this compound, the thiolate attacks the ipso-carbon (the carbon atom bearing the sulfonamide group), leading to the formation of a Meisenheimer adduct that precedes the cleavage of the carbon-sulfur bond. researchgate.net

This compound is recognized as a thiol-activated donor of sulfur dioxide (SO₂). whiterose.ac.uknih.gov The release of SO₂ is a direct consequence of the thiolate-mediated cleavage described above. Following the formation of the Meisenheimer complex, the reaction proceeds with the expulsion of the N-benzylsulfonamide anion as the leaving group, restoring the aromaticity of the ring and forming a thioether product.

The liberated N-benzylsulfonamide anion is unstable and undergoes further fragmentation to release sulfur dioxide. nih.govresearchgate.net Mechanistic studies on related sulfonamides indicate that the deprotonated sulfonamide can undergo an intramolecular rearrangement, often involving a nucleophilic attack by the nitrogen anion, which facilitates the elimination of SO₂. researchgate.net This property has led to the investigation of 2,4-dinitrobenzenesulfonamides as prodrugs that can be triggered by intracellular thiols like glutathione (B108866) to release SO₂, which has various biological effects. whiterose.ac.ukresearchgate.net The rate of SO₂ release can be modulated by altering the substituents on the sulfonamide, with studies showing that 2,4-dinitrophenylsulfonamides can be designed to have release half-lives ranging from minutes to over an hour. nih.gov

Table 1: Thiol-Activated SO₂ Release from this compound

| Feature | Description | References |

|---|---|---|

| Activator | Thiols (e.g., Cysteine, Glutathione) | whiterose.ac.uknih.gov |

| Mechanism | Nucleophilic Aromatic Substitution (SNAr) | nih.gov |

| Key Intermediate | Meisenheimer Complex | wikipedia.orgchemeurope.comresearchgate.net |

| Released Species | Sulfur Dioxide (SO₂) | whiterose.ac.uknih.gov |

| Application | Investigated as a prodrug strategy for targeted SO₂ delivery. | whiterose.ac.ukresearchgate.net |

Electrophilic Behavior and Cross-Coupling

Intramolecular cross-electrophile coupling reactions involving the this compound scaffold are not widely reported in the surveyed scientific literature. Such reactions typically involve the coupling of two different electrophilic sites within the same molecule, a process that is mechanistically challenging. While intermolecular cross-electrophile couplings of benzyl (B1604629) derivatives and sulfur-containing compounds have been developed, specific intramolecular examples for this compound are not prominent.

The term "activated sulfonamide" can refer to the activation of the aryl ring by the sulfonamide group or the activation of the sulfonamide group itself for displacement. In this compound, the two nitro groups are the primary activators, making the dinitrophenyl moiety an excellent leaving group in reactions with nucleophiles. researchgate.netlookchem.com This reactivity is exploited in synthetic chemistry where the 2,4-dinitrobenzenesulfonamide (B1250028) (DNs) group can be used as a protecting group for amines. researchgate.net The DNs group is readily cleaved by treatment with thiols, regenerating the parent amine. lookchem.com

Furthermore, the 2,4-dinitrobenzenesulfonamide group has been utilized to direct SN2-type displacement reactions in carbohydrate chemistry due to its powerful electron-withdrawing properties. researchgate.net In these cases, the sulfonamide is not displaced but rather activates a neighboring position for nucleophilic attack. Conversely, studies on the benzylation of primary sulfonamides show that the sulfonamide nitrogen can act as a weak nucleophile to displace a leaving group, such as in the reaction with benzyl bromide, to form the N-benzyl sulfonamide product. lookchem.com

Derivatization Pathways and Functional Group Transformations

Several pathways exist for the chemical modification of this compound, targeting either the nitro groups or the sulfonamide linkage.

One significant transformation is the reduction of the two nitro groups. Standard reduction methods can convert the dinitro compound into the corresponding diamino derivative, N-Benzyl-2,4-diaminobenzenesulfonamide. This transformation drastically alters the electronic properties of the aromatic ring, converting the electron-withdrawing nitro groups into electron-donating amino groups. These resulting anilines can then undergo a wide range of subsequent reactions, such as diazotization or acylation. nih.gov

Another key derivatization pathway involves the cleavage of the sulfur-nitrogen bond or the carbon-sulfur bond. As discussed, the entire 2,4-dinitrobenzenesulfonyl group can be removed from the nitrogen atom by treatment with thiols. researchgate.netlookchem.com This reaction is a cornerstone of its use as a protecting group in multi-step synthesis, allowing for the unmasking of a secondary benzylamine (B48309) under mild conditions. lookchem.com This selective cleavage provides a route to transform the sulfonamide back into its constituent amine, which can then be used in further synthetic steps.

Conversion to Amide Linkages (e.g., β-Glycosyl Amides, Peptide Bond Formation)

The 2,4-dinitrobenzenesulfonamide moiety is a valuable precursor for the formation of amide bonds, a cornerstone of many biologically significant molecules. This strategy has been notably applied to the synthesis of β-glycosyl amides, which are key structural motifs in N-linked glycopeptides. nih.gov

The general approach involves the reaction of N-glycosyl-2,4-dinitrobenzenesulfonamides with thioacids, such as thioacetic acid, in the presence of a base like cesium carbonate. nih.govnih.gov This conversion proceeds with high stereoselectivity, yielding the desired β-glycosyl amides without the formation of the α-anomer. nih.gov The synthesis of the starting N-glycosyl-2,4-dinitrobenzenesulfonamides can be achieved by sulfonating a glycosylamine with 2,4-dinitrobenzenesulfonyl chloride. nih.govnih.gov While traditional methods for synthesizing N-glycosyl amides often suffer from low yields and loss of stereocontrol due to the instability of glycosylamine intermediates, the dinitrobenzenesulfonamide strategy offers a more controlled alternative. rsc.orgresearchgate.net

Research has demonstrated the conversion of various benzoyl-protected N-glycosyl-2,4-dinitrobenzenesulfonamides to their corresponding β-glycosyl acetamides. nih.gov The reaction is generally efficient, with yields ranging from 67% to 81%. nih.govnih.gov

Table 1: Conversion of N-Glycosyl-2,4-dinitrobenzenesulfonamides to β-Glycosyl Amides

| Starting Sulfonamide | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl)-2,4-dinitrobenzenesulfonamide | Thioacetic acid, Cesium carbonate | N-Acetyl-2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosylamine | 81 | nih.gov |

| N-(2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranosyl)-2,4-dinitrobenzenesulfonamide | Thioacetic acid, Cesium carbonate | N-Acetyl-2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosylamine | 75 | nih.gov |

| N-(2,3,4-Tri-O-benzoyl-β-D-xylopyranosyl)-2,4-dinitrobenzenesulfonamide | Thioacetic acid, Cesium carbonate | N-Acetyl-2,3,4-tri-O-benzoyl-β-D-xylopyranosylamine | 67 | nih.gov |

While the direct use of this compound in peptide bond formation is less commonly documented, the underlying chemistry of activating a nitrogen for subsequent reactions is a fundamental concept in peptide synthesis. mdpi.com The activation of amines via sulfonylation is a strategy employed to facilitate bond formation. tcichemicals.com

Further Alkylation and Acylation Strategies

The acidic nature of the proton on the sulfonamide nitrogen in N-substituted-2,4-dinitrobenzenesulfonamides allows for facile N-alkylation under basic conditions. This reactivity is a key feature of the "Ns strategy" (using nitrobenzenesulfonyl groups) for synthesizing secondary amines from primary amines. tcichemicals.com The 2,4-dinitrobenzenesulfonamide (DNs) group demonstrates alkylation capabilities comparable to the 2-nitrobenzenesulfonamide (B48108) (Ns) group. tcichemicals.com

The alkylation of a primary amine-derived dinitrobenzenesulfonamide proceeds readily with alkyl halides or with alcohols under Mitsunobu reaction conditions to produce the N,N-disubstituted sulfonamide. tcichemicals.comrsc.org This transformation is efficient due to the activating nature of the dinitrobenzenesulfonyl group. tcichemicals.com The N-alkylation of various sulfonamides has been shown to proceed in excellent yields under mild basic conditions using different alkyl halides. nih.gov For instance, the alkylation of amides with benzyl alcohol, catalyzed by nickel on silica-alumina, has been reported as an effective method. researchgate.net

Detailed studies on the acylation of this compound are not extensively reported. However, the general reactivity of related sulfonamides suggests that N-arylation is possible. For example, the Chan-Evans-Lam coupling of a primary Nms-amide (N-methylsulfonamide) with p-tolueneboronic acid has been successfully demonstrated. nih.gov

Selective Deprotection Studies (e.g., Differentiation from other Nitrosulfonyl Groups)

A significant advantage of the 2,4-dinitrobenzenesulfonyl (DNs) protecting group is its susceptibility to cleavage under milder conditions compared to other related sulfonyl groups, such as the 2-nitrobenzenesulfonyl (Ns) group. tcichemicals.com This allows for selective deprotection in molecules containing multiple, differentially substituted nitrosulfonyl protecting groups.

The removal of the DNs group is typically accomplished by treatment with a thiol nucleophile. researchgate.net The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion attacks the electron-deficient aromatic ring, leading to the cleavage of the sulfur-nitrogen bond. researchgate.net For the deprotection of a 2,4-dinitrobenzenesulfonamide, the use of a thiol, such as 2-mercaptoethanol (B42355) or thiophenol, is often sufficient, without the need for an external base. researchgate.net

In contrast, the cleavage of a 2-nitrobenzenesulfonamide requires the presence of a base (e.g., DBU or Cs₂CO₃) in addition to the thiol. researchgate.net This difference in required reaction conditions enables the selective removal of a DNs group while leaving an Ns group intact. tcichemicals.comresearchgate.net For example, a diamine protected with both a DNs and an Ns group can be selectively deprotected at the DNs-protected amine using thioglycolic acid and triethylamine, affording the secondary amine in quantitative yield. tcichemicals.com This orthogonality is crucial in complex, multi-step syntheses. nih.gov

Table 2: Conditions for Selective Deprotection of Nitrosulfonyl Groups

| Sulfonyl Group | Reagents | Result | Reference |

|---|---|---|---|

| 2,4-Dinitrobenzenesulfonyl (DNs) | HSCH₂CH₂OH or PhSH | Amine (Deprotection) | researchgate.net |

| 2-Nitrobenzenesulfonyl (Ns) | HSCH₂CH₂OH/DBU or PhSH/Cs₂CO₃ | Amine (Deprotection) | researchgate.net |

| DNs in presence of Ns | HSCH₂CO₂H, Et₃N | Selective deprotection of DNs group | tcichemicals.com |

The benzyl group itself, when part of an N-benzyl amide or amine structure, can also be removed under various conditions, such as catalytic hydrogenation, often facilitated by acids like acetic acid or p-toluenesulfonic acid. nih.govresearchgate.net However, the specific deprotection of the DNs group via thiolysis is a milder and more chemoselective method.

Applications As a Reagent and Building Block in Advanced Organic Synthesis

Protecting Group Chemistry for Amines

The protection of amines is a fundamental strategy in multi-step organic synthesis, preventing unwanted side reactions of the highly nucleophilic amino group. The 2,4-dinitrobenzenesulfonyl (dNBS) group, particularly in the form of N-Benzyl-2,4-dinitrobenzenesulfonamide, offers distinct advantages in this role.

The 2,4-dinitrobenzenesulfonamide (B1250028) protecting group is readily installed on primary amines by reaction with 2,4-dinitrobenzenesulfonyl chloride. Subsequent N-alkylation with a benzyl (B1604629) group, or direct reaction of benzylamine (B48309) with the sulfonyl chloride, yields the title compound. evitachem.com

A key advantage of the dNBS group is its selective removal under mild conditions that leave other common protecting groups, such as the 2-nitrobenzenesulfonyl (Ns) group, intact. researchgate.net The deprotection is typically achieved through nucleophilic aromatic substitution at the sulfur-adjacent carbon, facilitated by the electron-withdrawing nature of the two nitro groups. This process is most effectively carried out using thiols. For the removal of the 2,4-dinitrobenzenesulfonyl group, treatment with a thiol, such as 2-mercaptoethanol (B42355) or thiophenol, in a suitable solvent is often sufficient. researchgate.net This orthogonality allows for precise, sequential deprotection strategies in the synthesis of complex molecules containing multiple amine functionalities. researchgate.netorganic-chemistry.org

Table 1: Protection and Deprotection Protocols for 2,4-Dinitrobenzenesulfonamides

| Transformation | Reagents and Conditions | Selectivity/Notes |

|---|---|---|

| Protection (Sulfonylation) | Primary Amine, 2,4-Dinitrobenzenesulfonyl Chloride, Base (e.g., Pyridine (B92270), TEA) | Forms the N-H sulfonamide. |

| Protection (Benzylation) | Benzylamine, 2,4-Dinitrobenzenesulfonyl Chloride, Base | Directly forms the N-benzyl sulfonamide. evitachem.com |

| Deprotection (Thiolysis) | Thiophenol (PhSH) or 2-Mercaptoethanol (HSCH₂CH₂OH) in DMF | Effective for removing the 2,4-dinitrobenzenesulfonyl group. researchgate.net |

| Selective Deprotection | Thiol alone (e.g., PhSH) | Cleaves the 2,4-dinitrobenzenesulfonyl group in the presence of a 2-nitrobenzenesulfonyl (Ns) group. researchgate.net |

| Ns Group Deprotection | Thiol (e.g., PhSH) with a base (e.g., Cs₂CO₃ or DBU) | Requires a base for cleavage, demonstrating orthogonality with the dNBS group. researchgate.net |

The Fukuyama-Mitsunobu reaction is a powerful method for the N-alkylation of sulfonamides to produce secondary amines. researchgate.net Sulfonamides derived from primary amines and 2,4-dinitrobenzenesulfonyl chloride are excellent substrates for this transformation. researchgate.netresearchgate.net The acidic N-H proton of the sulfonamide (pKa ≈ 11 in DMSO) allows for smooth alkylation under Mitsunobu conditions (an alcohol, triphenylphosphine (B44618), and diethyl azodicarboxylate) or other conventional alkylation methods to yield N,N-disubstituted sulfonamides. researchgate.net

While this compound is itself an N-alkylated product, the underlying chemistry highlights the activating nature of the 2,4-dinitrobenzenesulfonyl group. A primary amine can be protected with this group, and the resulting N-H sulfonamide can then be subjected to a Fukuyama-Mitsunobu reaction to introduce a second, different alkyl group. researchgate.net This sequential alkylation strategy is a cornerstone of polyamine synthesis. researchgate.net Following the construction of the desired carbon skeleton, the dinitrobenzenesulfonyl group is readily cleaved with a thiol to unveil the secondary amine. researchgate.net This methodology has been applied in the total synthesis of various natural products, including alkaloids and polyamines. researchgate.net

Synthetic Intermediate for Specialized Chemical Structures

Beyond its role in amine protection, this compound and related structures serve as valuable intermediates for constructing specialized and biologically relevant molecules.

The synthesis of glycopeptides, which are vital components of many biological processes, often requires chemoselective ligation methods to form the amide bond between the peptide and glycan moieties. A highly efficient strategy involves the coupling of N-peptidyl or N-glycopeptidyl 2,4-dinitrobenzenesulfonamides (dNBS) with C-terminal peptidyl thioacids. nih.gov This ligation reaction proceeds rapidly, often reaching completion within 15 to 20 minutes, which minimizes side reactions like the hydrolysis of the thioacid component. nih.gov

In this approach, peptides are assembled on a solid support using standard Fmoc chemistry, and the N-terminal amine is derivatized as a 2,4-dinitrobenzenesulfonamide. nih.gov The dNBS group demonstrates stability to the acidic conditions used to cleave the peptide from the resin (e.g., trifluoroacetic acid), ensuring its integrity for the subsequent ligation step. nih.gov The rapid and clean reaction between the activated dNBS-amine and the thioacid makes this a powerful tool for the assembly of complex glycopeptides. nih.govnih.gov

Sulfur dioxide (SO₂) is increasingly recognized as an important biological signaling molecule, alongside nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S). To study its physiological roles, there is a need for chemical probes that can release SO₂ under specific conditions. This compound has been identified as a thiol-activated source of SO₂. mdpi.comsigmaaldrich.com

The release mechanism is triggered by the reaction of the compound with a thiol, such as the amino acid cysteine. mdpi.comsigmaaldrich.com This reaction proceeds via a nucleophilic aromatic substitution, where the thiol attacks the electron-deficient aromatic ring to form a Meisenheimer complex. Subsequent collapse of this intermediate leads to the cleavage of the sulfur-nitrogen bond and the eventual release of sulfur dioxide. This property makes this compound a useful tool for researchers investigating the biological effects of SO₂.

The unique reactivity of the 2,4-dinitrobenzenesulfonamide group makes it a valuable component in the synthesis of complex cyclic architectures. The sulfonamide can participate in intramolecular reactions to form macrocycles. For instance, total syntheses have been accomplished using a 2-nitrobenzenesulfonyl (Ns) group, a close relative of the dNBS group, for both protection and activation, where an intramolecular alkylation of the Ns-protected amine is the key macrocyclization step. researchgate.net This strategy has been used to form 18-membered rings efficiently. researchgate.net Given the similar activating properties, this compound is a potential substrate for analogous cyclization strategies.

Furthermore, the N-benzyl moiety is a common structural feature in pharmaceutically relevant heterocycles. nih.gov While many modern methods focus on the direct C-N bond formation to install this motif, the stability and defined stereochemistry offered by using a pre-formed building block like this compound can be advantageous. After its integration into a larger structure, the dinitrobenzenesulfonyl group can be selectively removed to reveal a secondary benzylamine, which can be a key pharmacophore or a handle for further functionalization. The synthesis of various N-benzyl heterocycles, such as N-benzyl-thieno[2,3-d]pyrimidines, highlights the importance of this structural unit in medicinal chemistry. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dinitrobenzenesulfonyl chloride |

| Benzylamine |

| 2-Nitrobenzenesulfonyl chloride |

| 2-Mercaptoethanol |

| Thiophenol |

| Diethyl azodicarboxylate (DEAD) |

| Triphenylphosphine |

| Trifluoroacetic acid (TFA) |

| Cysteine |

| Sulfur dioxide |

| Nitric oxide |

| Hydrogen sulfide |

| Pyridine |

| Triethylamine (TEA) |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

Development of Chemical Sensors and Probes

The unique chemical properties of this compound, particularly the reactivity of the 2,4-dinitrobenzenesulfonyl (DNBS) group, have positioned it and its derivatives as valuable tools in the development of chemical sensors and probes. A primary application in this area is the detection of thiols, which are crucial molecules in various biological and environmental systems. researchgate.netmdpi.comnih.govnih.gov

The core strategy behind using DNBS-based compounds as thiol sensors lies in a "turn-on" signaling mechanism. In their native state, these probes are often non-fluorescent or have very low fluorescence. This is because the electron-withdrawing 2,4-dinitrobenzenesulfonyl group acts as a fluorescence quencher, often through a process called photoinduced electron transfer (PET). mdpi.comnih.gov When the probe encounters a thiol, the DNBS group is cleaved from the molecule. This cleavage event liberates the fluorophore, restoring its fluorescence and generating a detectable signal. nih.govacs.org

An example of this application is a fluorescent probe for the bioimaging of thiols, where the 2,4-dinitrobenzenesulfonyl group is attached to a red-emissive donor-acceptor fluorophore. acs.org In the presence of thiols, the sulfonamide is cleaved, releasing the fluorescent dye and resulting in a significant "turn-on" fluorescence response. acs.org This high selectivity for thiols over other biological nucleophiles like amino acids and alcohols makes these probes particularly useful for complex biological environments. acs.org

Design Principles for Thiol-Selective Detection Systems

The design of effective thiol-selective sensors based on the this compound scaffold hinges on several key principles that leverage the specific chemical reactivity of the 2,4-dinitrobenzenesulfonyl (DNBS) moiety. researchgate.netresearchgate.net

The fundamental mechanism is a nucleophilic aromatic substitution reaction. Thiols, being strong nucleophiles, readily attack the electron-deficient aromatic ring of the DNBS group. mdpi.comresearchgate.net The presence of two strongly electron-withdrawing nitro groups makes the phenyl ring highly susceptible to this nucleophilic attack, facilitating the cleavage of the carbon-sulfur bond. researchgate.net This reaction is highly selective for thiols under physiological pH conditions. acs.org

A critical aspect of the design is the "pro-fluorophore" or "pro-chemosensor" concept. A fluorophore is chemically modified with the DNBS group, rendering it non-fluorescent. The DNBS group acts as a "protecting group" for the fluorescent properties of the dye. researchgate.netresearchgate.net The cleavage of this group by a thiol effectively "deprotects" the fluorophore, leading to a "turn-on" signal that can be measured. researchgate.netacs.org

The general design of such a probe can be modular, consisting of three main components:

The Fluorophore: This is the signaling unit that will emit light upon activation. The choice of fluorophore determines the photophysical properties of the sensor, such as the excitation and emission wavelengths. nih.gov

The 2,4-Dinitrobenzenesulfonyl (DNBS) Group: This is the thiol-reactive trigger. Its strong electron-withdrawing nature ensures both the quenching of the attached fluorophore and high reactivity towards thiols. mdpi.comnih.gov

The Linker and Substituents: This includes the sulfonamide bond that connects the DNBS group to the fluorophore. Substituents on the sulfonamide nitrogen, such as the benzyl group in this compound, can be modified to fine-tune the properties of the probe. For instance, N-substitution on the sulfonamide can improve the probe's stability and extend the pH range in which it can be effectively used. acs.org

The table below summarizes the key components and their functions in the design of thiol-selective probes based on the dinitrobenzenesulfonyl scaffold.

| Component | Function | Key Characteristics |

| Fluorophore | Signaling Unit | Determines excitation/emission wavelengths, quantum yield, and Stokes shift. Examples include rhodamine and fluorescein (B123965) derivatives. researchgate.netnih.gov |

| 2,4-Dinitrobenzenesulfonyl (DNBS) Group | Thiol-Reactive Trigger & Quencher | Highly electrophilic due to two nitro groups, enabling selective reaction with thiols. Quenches fluorescence via photoinduced electron transfer (PET). mdpi.comnih.gov |

| Sulfonamide Linkage | Connection Point | Covalently links the DNBS group to the fluorophore. The N-S bond is the site of cleavage by thiols. acs.org |

| N-Substituent (e.g., Benzyl) | Modulator | Can enhance stability, influence solubility, and extend the operational pH range of the probe. acs.org |

This design strategy has been successfully employed to create a variety of fluorescent probes for detecting and imaging thiols in living cells, demonstrating the practical application of these chemical principles. nih.govacs.org

Advanced Spectroscopic and Structural Characterization in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) for Mechanistic Elucidaion and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Benzyl-2,4-dinitrobenzenesulfonamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of its structure.

In the ¹H NMR spectrum, specific chemical shifts and coupling patterns are expected for the distinct protons in the molecule. The protons of the benzyl (B1604629) group and the dinitrophenyl ring appear in the aromatic region, typically between 7.0 and 9.0 ppm. The methylene (B1212753) protons of the benzyl group would present a characteristic singlet or a doublet if coupled to the sulfonamide proton, usually appearing in the range of 4.0-5.0 ppm. The NH proton of the sulfonamide group can be observed as a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values and can vary based on solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzyl CH₂ | 4.5 - 5.0 | 50 - 55 |

| Benzyl Aromatic CH | 7.2 - 7.4 | 127 - 129 |

| Dinitrophenyl Aromatic CH | 8.0 - 8.8 | 120 - 150 |

| Sulfonamide NH | Variable (e.g., 8.0 - 9.0) | - |

Mechanistic studies often employ NMR to track reaction progress. For example, in the synthesis of this compound from 2,4-dinitrobenzenesulfonyl chloride and benzylamine (B48309), the disappearance of the starting material signals and the appearance of the product signals can be monitored over time. evitachem.com

Infrared (IR) and Mass Spectrometry for Reaction Monitoring and Product Validation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The characteristic vibrational frequencies of the sulfonamide and nitro groups are key for product validation.

The IR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide would appear as a band around 3300-3200 cm⁻¹. The nitro groups (NO₂) will exhibit strong characteristic asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the rings appear in the 1600-1450 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3300 - 3200 |

| C-H (Aromatic) | Stretching | > 3000 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| NO₂ (Nitro) | Asymmetric Stretching | 1550 - 1500 |

| SO₂ (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 |

| NO₂ (Nitro) | Symmetric Stretching | 1350 - 1300 |

| SO₂ (Sulfonamide) | Symmetric Stretching | 1160 - 1120 |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₁₃H₁₁N₃O₆S), the predicted monoisotopic mass is approximately 337.04 g/mol . uni.lu High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further validating the molecular formula. The predicted mass-to-charge ratios (m/z) for various adducts in mass spectrometry are a useful reference. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 338.04415 |

| [M+Na]⁺ | 360.02609 |

| [M-H]⁻ | 336.02959 |

| [M+NH₄]⁺ | 355.07069 |

| [M+K]⁺ | 376.00003 |

X-ray Crystallography for Solid-State Structure Determination and Reaction Intermediates

X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions. To date, no published crystal structure for this compound has been found in the searched scientific literature.

However, the crystal structures of related sulfonamide compounds have been determined, providing insights into the likely solid-state conformation. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide has been reported, revealing details about the geometry around the sulfur atom and the packing of molecules in the crystal lattice. nsf.gov In a hypothetical crystal structure of this compound, one would expect the sulfur atom to adopt a distorted tetrahedral geometry. The molecular packing would likely be influenced by hydrogen bonding involving the sulfonamide N-H group and potentially weak intermolecular interactions involving the aromatic rings and nitro groups.

The determination of the crystal structure of this compound would be a valuable contribution to the field, providing a benchmark for computational studies and a deeper understanding of its solid-state properties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, which is instrumental in elucidating reaction mechanisms, transition states, and reaction energies. For N-Benzyl-2,4-dinitrobenzenesulfonamide, DFT calculations could be pivotal in understanding key reactions, such as its synthesis or decomposition pathways. The 2,4-dinitrobenzenesulfonyl group is known to be a good leaving group, and its cleavage from amines is a reaction of significant interest. A DFT study could model the transition state of this cleavage, providing geometric and energetic details of the process.

Despite the potential for such insightful analysis, specific DFT calculations elucidating the reaction mechanisms of this compound have not been reported in the reviewed scientific literature. While DFT studies have been conducted on other sulfonamides and dinitroaromatic compounds to explore their reaction mechanisms, direct application and published results for the title compound are not available. nih.govdoaj.orgnih.govresearchgate.netrsc.orgchemrxiv.org

Quantitative Structure-Reactivity Relationships (QSAR) in Mechanistic Contexts

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. In a mechanistic context, QSAR can be used to predict the reaction rates or equilibrium constants for a series of related reactants by correlating these properties with calculated molecular descriptors.

For a series of substituted N-benzyl-benzenesulfonamides, a QSAR study could, for instance, correlate the rate of cleavage of the sulfonyl group with electronic parameters of the substituents on the benzyl (B1604629) or benzene (B151609) ring. This would provide a quantitative understanding of how structural modifications influence the reaction mechanism.

Currently, there are no published QSAR studies specifically involving this compound within a mechanistic framework. While QSAR studies have been applied to various classes of sulfonamides to predict biological activity, their application to elucidate the reactivity of this specific compound has not been documented. researchgate.netchemrxiv.org

A hypothetical QSAR model for a series of related compounds might be represented by an equation such as:

log(k) = c₀ + c₁σ + c₂Eₛ + ...

Where log(k) is the logarithm of the reaction rate constant, σ represents an electronic descriptor, Eₛ a steric descriptor, and c values are coefficients determined from regression analysis. No such model has been developed for this compound.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations

The structural components of N-Benzyl-2,4-dinitrobenzenesulfonamide suggest its potential utility in the development of new catalytic processes. The sulfonamide functional group is a cornerstone in a variety of medicinal and chemical compounds. nih.govnih.gov The 2,4-dinitrobenzenesulfonyl group, in particular, is known to be a powerful activating group, facilitating reactions such as the cleavage of the sulfonamide bond under specific conditions.

A key attribute of this compound is its capacity to act as a thiol-activated source of sulfur dioxide (SO₂), releasing SO₂ upon reaction with cysteine. This reactivity opens avenues for its use as an SO₂ donor in synthetic transformations where controlled release of this gaseous reagent is required.

Furthermore, research into related sulfonamide structures has demonstrated their participation in catalytic C–N bond cleavage reactions. For instance, tertiary sulfonamides bearing activated benzyl (B1604629) groups can undergo highly chemoselective C–N bond cleavage catalyzed by Lewis acids like bismuth(III) triflate. nih.gov This suggests that the N-benzyl group in this compound could be selectively cleaved under catalytic conditions, a process valuable in complex molecule synthesis and for the development of new protecting group strategies. The exploration of different catalysts could lead to milder and more selective methods for transformations involving the sulfonamide moiety.

Integration into Flow Chemistry and Automation Platforms

The synthesis of sulfonamides is well-suited for adaptation to modern manufacturing techniques such as flow chemistry and automated synthesis platforms. Research has demonstrated the successful preparation of sulfonamide libraries using eco-friendly flow synthesis conditions. acs.org These continuous-flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, scalability, waste minimization, and the potential for rapid library generation. acs.org

Fully automated flow-through systems have been developed for the production of secondary sulfonamides, employing a "catch and release" protocol to yield products of high purity without the need for traditional chromatographic purification. acs.orgresearchgate.net Given that the synthesis of this compound typically involves the reaction of 2,4-dinitrobenzenesulfonyl chloride with benzylamine (B48309), this reaction is a prime candidate for integration into such automated systems. evitachem.com This would enable a more efficient, scalable, and environmentally benign production of the core compound and its derivatives, accelerating research and development in the various fields where this scaffold is applicable.

Rational Design of Derivatives for Specific Chemical Functions

The this compound scaffold is a promising starting point for the rational design of new molecules with tailored biological or chemical functions. The principles of structure-activity relationship (SAR) are central to this endeavor, where systematic modifications to the molecule's structure are made to optimize its interaction with a specific target. openaccesspub.org

The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-diabetic, and anti-inflammatory drugs. nih.govopenaccesspub.org Researchers have extensively explored the derivatization of the sulfonamide core to achieve desired biological activities. For example, by modifying the substituents on the aromatic rings and the amine, derivatives with potent and selective inhibitory activity against enzymes like α-glucosidase, α-amylase, and acetylcholinesterase have been developed as potential treatments for diabetes and Alzheimer's disease. researchgate.netnih.govresearchgate.net

The design process often involves computational methods, such as molecular docking, to predict the binding of designed derivatives to a biological target. nih.govresearchgate.net This in silico approach, combined with synthetic chemistry, allows for the creation of novel compounds with enhanced potency and selectivity. For instance, the introduction of different functional groups on the benzyl or the dinitrophenyl ring of this compound can modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.

Table 1: Examples of Rationally Designed Sulfonamide Derivatives and Their Functions

| Derivative Class | Target/Function | Key Structural Modifications | Reference |

|---|---|---|---|

| Quinoxaline-sulfonamides | Anti-diabetic (α-glucosidase, α-amylase inhibition) | Attachment of a quinoxaline (B1680401) moiety to the sulfonamide. | researchgate.net |

| Sulfonamides from Carvacrol | Anti-Alzheimer's (AChE inhibition) | Incorporation of a carvacrol-derived structure. | nih.gov |

| N'-Benzylidene-3,4-dimethoxybenzohydrazides | Antimicrobial | Hydrazone linkage with substituted benzylidene groups. | nih.gov |

| N-Benzyl piperidine (B6355638) derivatives | Anti-Alzheimer's (HDAC/AChE inhibition) | Integration of a piperidine ring and varied linkers. | nih.gov |

This targeted approach allows for the development of molecules for a wide range of applications, from therapeutics to materials science, based on the versatile this compound framework.

Compound Index

Q & A

Q. Methodology :

- Target selection : Prioritize enzymes critical for Mtb survival (e.g., InhA, KatG).

- Docking workflow :

- Prepare protein structures (PDB: 1KE4 for β-lactamases).

- Use AutoDock Vina or Schrödinger Glide for flexible ligand docking.

- Score poses based on binding energy (ΔG ≤ −8 kcal/mol indicates strong binding).

- Validation : Compare docking predictions with enzymatic inhibition assays (e.g., IC50 for InhA) .

Basic: What safety protocols are recommended for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.